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molecular formula C7H5F2NO2 B1532918 1,5-Difluoro-2-methyl-3-nitrobenzene CAS No. 1188412-98-7

1,5-Difluoro-2-methyl-3-nitrobenzene

Cat. No. B1532918
M. Wt: 173.12 g/mol
InChI Key: FLVCMMRPNZCHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249147B2

Procedure details

To a suspension of 1,5-difluoro-2-methyl-3-nitrobenzene (21.0 g, 121.4 mmol) and 10% Pd/C (2.0 g) was added MeOH (200 mL) carefully and the flask was evacuated. The reaction mixture was flushed with hydrogen under balloon pressure and stirred at RT for 2 h. The reaction mixture was filtered through Celite bed and evaporated in vacuo to afford 3,5-difluoro-2-methylbenzenamine (18.0 g, 97%) as a dark yellow liquid.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([N+:9]([O-])=O)[C:3]=1[CH3:12]>[Pd].CO>[F:1][C:2]1[C:3]([CH3:12])=[C:4]([NH2:9])[CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)F)[N+](=O)[O-])C
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was evacuated
CUSTOM
Type
CUSTOM
Details
The reaction mixture was flushed with hydrogen under balloon pressure
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite bed
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C(=C(C=C(C1)F)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 103.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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